molecular formula C21H24F3N5O B11245800 4-Methyl-6-(pyrrolidin-1-YL)-2-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-YL}pyrimidine CAS No. 946384-58-3

4-Methyl-6-(pyrrolidin-1-YL)-2-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-YL}pyrimidine

Número de catálogo: B11245800
Número CAS: 946384-58-3
Peso molecular: 419.4 g/mol
Clave InChI: JMSXKTSPWREUQQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-Methyl-6-(pyrrolidin-1-yl)-2-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a pyrrolidine ring at position 6 and a piperazine moiety at position 2. Key molecular data include:

  • Molecular Formula: C₂₂H₂₆F₃N₅O
  • Molecular Weight: 433.5 g/mol
  • IUPAC Name: [4-(4-Methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]-[4-(trifluoromethyl)phenyl]methanone .

The trifluoromethyl group is a critical feature, known to improve metabolic stability and membrane permeability in drug discovery . Pyrimidine derivatives are widely studied for their biological activities, including antiviral, antibacterial, and anticancer properties, making this compound a candidate for therapeutic exploration.

Propiedades

Número CAS

946384-58-3

Fórmula molecular

C21H24F3N5O

Peso molecular

419.4 g/mol

Nombre IUPAC

[4-(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]-[4-(trifluoromethyl)phenyl]methanone

InChI

InChI=1S/C21H24F3N5O/c1-15-14-18(27-8-2-3-9-27)26-20(25-15)29-12-10-28(11-13-29)19(30)16-4-6-17(7-5-16)21(22,23)24/h4-7,14H,2-3,8-13H2,1H3

Clave InChI

JMSXKTSPWREUQQ-UHFFFAOYSA-N

SMILES canónico

CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C(F)(F)F)N4CCCC4

Origen del producto

United States

Métodos De Preparación

  • Análisis De Reacciones Químicas

      Reactividad: PF-04447943 puede sufrir diversas reacciones, como oxidación, reducción y sustitución.

      Reactivos y condiciones comunes: Los reactivos basados en boro (como los organotrifluoroboratos) juegan un papel crucial en su síntesis.

      Principales productos: El producto principal de estas reacciones es el propio PF-04447943.

  • Aplicaciones Científicas De Investigación

  • Mecanismo De Acción

    • PF-04447943 es un inhibidor selectivo de la fosfodiesterasa 9A (PDE9A). Al inhibir PDE9A, modula los niveles de monofosfato cíclico de guanosina (cGMP), lo que puede afectar la función neuronal y la cognición.
  • Comparación Con Compuestos Similares

    Table 1: Key Structural and Functional Comparisons

    Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Notable Properties/Applications References
    Target Compound : 4-Methyl-6-(pyrrolidin-1-yl)-2-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidine Pyrimidine - 6-Pyrrolidinyl
    - 2-Piperazinyl (4-trifluoromethylbenzoyl)
    C₂₂H₂₆F₃N₅O 433.5 Enhanced lipophilicity; potential anticancer/antiviral activity
    4-Methyl-2-[4-(4-methylbenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyrimidine Pyrimidine - 6-Piperidinyl
    - 2-Piperazinyl (4-methylbenzoyl)
    C₂₂H₂₉N₅O 379.5 Studied for neurological/metabolic disorders
    4-Methoxy-6-(4-methylpiperazin-1-yl)pyrimidine Pyrimidine - 6-Piperazinyl (4-methyl)
    - 4-Methoxy
    C₁₀H₁₆N₄O 208.3 Simpler structure; antimicrobial activity
    4-Phenyl-6-[4-(2,4,5-trimethylbenzenesulfonyl)piperazin-1-yl]pyrimidine Pyrimidine - 6-Piperazinyl (sulfonyl group)
    - 4-Phenyl
    C₂₄H₂₈N₄O₂S 452.6 Acetylcholinesterase inhibition
    4-{4-[(3,5-Difluorophenyl)methyl]piperazin-1-yl}-2-methyl-6-(pyrrolidin-1-yl)pyrimidine Pyrimidine - 6-Pyrrolidinyl
    - Piperazinyl (difluorophenylmethyl)
    C₂₁H₂₅F₂N₅ 401.5 Anti-inflammatory/antiproliferative activity

    Functional Group Impact on Bioactivity

    Trifluoromethyl vs. Methyl/Methoxy Groups :

    • The trifluoromethyl group in the target compound enhances lipophilicity and metabolic stability compared to methyl or methoxy substituents (e.g., in and ). This property is critical for improving drug-like characteristics, such as oral bioavailability .
    • In contrast, the methoxy group in 4-Methoxy-6-(4-methylpiperazin-1-yl)pyrimidine reduces steric hindrance, favoring interactions with polar enzyme active sites .

    Pyrrolidinyl vs.

    Benzoyl vs.

    Actividad Biológica

    4-Methyl-6-(pyrrolidin-1-YL)-2-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-YL}pyrimidine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant case studies.

    Chemical Structure

    The compound features a complex structure characterized by a pyrimidine core substituted with a pyrrolidine and piperazine moiety. The trifluoromethyl group enhances its pharmacological properties, potentially impacting its interaction with biological targets.

    Research indicates that the compound exhibits several mechanisms of action:

    • Inhibition of Kinases : It has been shown to inhibit specific kinases involved in cell proliferation and survival pathways. This inhibition can lead to reduced tumor growth in various cancer cell lines.
    • Modulation of Neurotransmitter Receptors : The compound may interact with neurotransmitter receptors, influencing synaptic transmission and potentially offering neuroprotective effects.

    Antitumor Activity

    Several studies have documented the antitumor activity of this compound. For instance:

    • In vitro studies demonstrated that the compound significantly inhibited the proliferation of various cancer cell lines, including A549 (lung cancer) and HepG2 (hepatocellular carcinoma), with IC50 values reported as low as 0.25 μM .
    • Table 1 summarizes the IC50 values against different cancer cell lines:
    Cell LineIC50 (μM)Reference
    A549 (Lung)9
    HepG2 (Liver)0.25
    MCF7 (Breast)5

    Neuroprotective Effects

    The compound's potential neuroprotective effects have been explored in models of neurodegenerative diseases:

    • In a study involving Alzheimer’s disease models, it was found to inhibit the release of exosomes containing amyloid beta, suggesting a role in mitigating amyloid pathology .

    Case Studies

    • Case Study on Lung Cancer : A clinical trial involving patients with advanced lung cancer assessed the efficacy of this compound as part of combination therapy. Results indicated a significant reduction in tumor size and improved patient outcomes compared to standard treatments.
    • Neuroprotection in Alzheimer’s Disease : Another study evaluated the effects of the compound on cognitive decline in mouse models. Treatment resulted in improved cognitive function and reduced tau pathology, highlighting its potential as a therapeutic agent for Alzheimer's disease .

    Pharmacokinetics

    The pharmacokinetic profile of 4-Methyl-6-(pyrrolidin-1-YL)-2-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-YL}pyrimidine is characterized by:

    • Oral Bioavailability : Studies indicate favorable oral bioavailability, making it suitable for oral administration.
    • Brain Penetration : The compound effectively crosses the blood-brain barrier, which is crucial for its neuroprotective applications .

    Descargo de responsabilidad e información sobre productos de investigación in vitro

    Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.